molecular formula C12H20O3S B15316809 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Katalognummer: B15316809
Molekulargewicht: 244.35 g/mol
InChI-Schlüssel: YQZXWYPRCKAUEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isopropylthio)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method starts with the condensation of a suitable ketone with a thiol to form the isopropylthio group. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The isopropylthio group can form hydrogen bonds or hydrophobic interactions with proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C12H20O3S

Molekulargewicht

244.35 g/mol

IUPAC-Name

2-propan-2-ylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C12H20O3S/c1-9(2)16-12(10(13)14)7-11(8-12)3-5-15-6-4-11/h9H,3-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

YQZXWYPRCKAUEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1(CC2(C1)CCOCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.